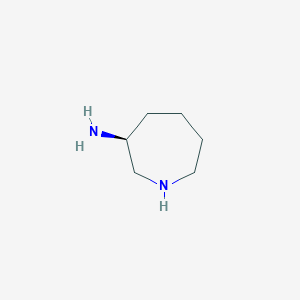![molecular formula C8H7NO4S B186815 2-[(Carboxymethyl)sulfanyl]nicotinic acid CAS No. 325704-15-2](/img/structure/B186815.png)
2-[(Carboxymethyl)sulfanyl]nicotinic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(Carboxymethyl)sulfanyl]nicotinic acid is a biochemical compound with the molecular formula C8H7NO4S and a molecular weight of 213.21 g/mol . It is primarily used in proteomics research and is known for its unique structure, which includes a nicotinic acid moiety linked to a carboxymethylsulfanyl group .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Carboxymethyl)sulfanyl]nicotinic acid typically involves the reaction of nicotinic acid derivatives with carboxymethylthiolating agents under controlled conditions. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced reaction vessels to ensure consistent product quality. The reaction conditions are optimized to maximize yield and minimize impurities .
Análisis De Reacciones Químicas
Types of Reactions
2-[(Carboxymethyl)sulfanyl]nicotinic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carboxyl group to an alcohol.
Substitution: The carboxymethylsulfanyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions often require catalysts like palladium on carbon (Pd/C) or specific nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols .
Aplicaciones Científicas De Investigación
2-[(Carboxymethyl)sulfanyl]nicotinic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is employed in studies involving enzyme inhibition and protein interactions.
Medicine: Research into its potential therapeutic effects, including anti-inflammatory and antioxidant properties, is ongoing.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-[(Carboxymethyl)sulfanyl]nicotinic acid involves its interaction with specific molecular targets. The carboxymethylsulfanyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of enzyme activity. This interaction can affect various biochemical pathways, contributing to its observed biological effects .
Comparación Con Compuestos Similares
Similar Compounds
- 2-[(Carboxymethyl)thio]nicotinic acid
- 2-[(Carboxymethyl)sulfanyl]pyridine-3-carboxylic acid
- 2-Carboxymethylmercapto-nicotinsaeure
Uniqueness
2-[(Carboxymethyl)sulfanyl]nicotinic acid is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its ability to form covalent bonds with proteins sets it apart from other similar compounds, making it a valuable tool in biochemical research .
Propiedades
IUPAC Name |
2-(carboxymethylsulfanyl)pyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO4S/c10-6(11)4-14-7-5(8(12)13)2-1-3-9-7/h1-3H,4H2,(H,10,11)(H,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWYLTYOUJNZLKD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)SCC(=O)O)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60352976 |
Source


|
| Record name | 2-[(carboxymethyl)sulfanyl]nicotinic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60352976 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
325704-15-2 |
Source


|
| Record name | 2-[(carboxymethyl)sulfanyl]nicotinic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60352976 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-3-amine](/img/structure/B186745.png)











